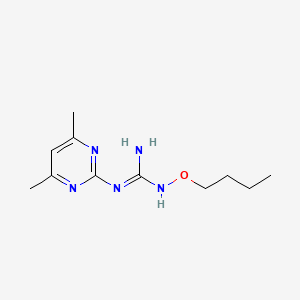

1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H19N5O |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

1-butoxy-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

InChI |

InChI=1S/C11H19N5O/c1-4-5-6-17-16-10(12)15-11-13-8(2)7-9(3)14-11/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16) |

InChI Key |

ADNIFYDIEQFDBP-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCON/C(=N/C1=NC(=CC(=N1)C)C)/N |

Canonical SMILES |

CCCCONC(=NC1=NC(=CC(=N1)C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

A Convergent Synthetic Pathway for 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine: A Technical Guide

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine. The target molecule incorporates a substituted pyrimidine, a guanidine linker, and a butoxy group, motifs of significant interest in medicinal chemistry and drug development.[1][2][3] The presented strategy is a convergent synthesis, designed for modularity and efficiency, involving the preparation of key intermediates—2-amino-4,6-dimethylpyrimidine and butoxyamine—followed by a carefully orchestrated coupling sequence. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for each step.

Introduction and Strategic Overview

The synthesis of complex organic molecules necessitates a strategic approach that maximizes yield, minimizes side reactions, and ensures scalability. For the target compound, this compound, a convergent strategy is demonstrably superior to a linear one. This involves the independent synthesis of two primary building blocks, which are then combined in the final stages.

Our pathway is logically divided into three core stages:

-

Stage 1: Synthesis of Intermediate A - 2-Amino-4,6-dimethylpyrimidine. This involves a classic and high-yielding condensation reaction to form the core heterocyclic structure.

-

Stage 2: Synthesis of Intermediate B - Butoxyamine Hydrochloride. This stage employs a modern and safer protocol for the preparation of the O-alkylated hydroxylamine moiety.

-

Stage 3: Final Assembly. This crucial stage involves the activation of the aminopyrimidine and its subsequent coupling with butoxyamine to construct the target guanidine bridge.

This guide will elaborate on the mechanistic rationale, provide detailed experimental protocols, and present data in a clear, accessible format to facilitate replication and adaptation in a research setting.

Overall Synthetic Workflow

The complete synthetic pathway is visualized below, illustrating the convergent assembly of the final product from readily available starting materials.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mol) | Quantity |

|---|---|---|---|

| Guanidine HCl | 95.53 | 0.10 | 9.55 g |

| Acetylacetone | 100.12 | 0.10 | 10.01 g (10.2 mL) |

| Sodium Carbonate | 105.99 | 0.10 | 10.60 g |

| Deionized Water | 18.02 | - | 30 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (9.55 g, 0.10 mol), sodium carbonate (10.60 g, 0.10 mol), and deionized water (30 mL). [4]2. Stir the mixture to dissolve the solids. Add acetylacetone (10.2 mL, 0.10 mol) to the aqueous solution.

-

Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring. [5][6]The reaction can also be effectively carried out at 60 °C, potentially with sonication to enhance the rate. [4]4. Maintain reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).

-

After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration through a Büchner funnel, washing the cake with a small amount of cold water.

-

Dry the white solid product in a vacuum oven at 50 °C. Expected yield: 75-88%. [4][6]

Stage 2: Synthesis of Butoxyamine Hydrochloride (Intermediate B)

Principle and Rationale

The synthesis of alkoxyamines is a critical transformation. While classical methods like the Gabriel synthesis using N-hydroxyphthalimide exist, they often require harsh reagents like hydrazine for deprotection. [7]A more contemporary, efficient, and safer route involves the O-alkylation of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). [7][8] This two-step process begins with the SN2 reaction between 1-bromobutane and (Boc)2NOH. The bulky Boc protecting groups prevent N-alkylation and facilitate a clean reaction at the oxygen atom. The subsequent step involves the facile removal of both Boc groups using a strong acid, typically hydrochloric acid in an organic solvent, to precipitate the desired butoxyamine hydrochloride salt in high purity. [7]

Experimental Protocol

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mol) | Quantity |

|---|---|---|---|

| (Boc)2NOH | 233.26 | 0.05 | 11.66 g |

| 1-Bromobutane | 137.02 | 0.05 | 6.85 g (5.4 mL) |

| DIPEA (Hünig's base) | 129.24 | 0.06 | 7.75 g (10.5 mL) |

| DMF (anhydrous) | 73.09 | - | 50 mL |

| 4 M HCl in Dioxane | - | - | 40 mL |

| Dichloromethane | 84.93 | - | 20 mL |

Procedure:

-

Step 1: O-Alkylation

-

In a 250 mL round-bottom flask, dissolve (Boc)2NOH (11.66 g, 0.05 mol) in anhydrous DMF (50 mL).

-

Add DIPEA (10.5 mL, 0.06 mol) followed by 1-bromobutane (5.4 mL, 0.05 mol).

-

Heat the reaction mixture to 50 °C and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material. [7] 4. Cool the mixture, dilute with ethyl acetate (150 mL), and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude intermediate, N,N'-diBoc-O-butylhydroxylamine, as an oil. This intermediate is typically used in the next step without further purification.

-

-

Step 2: Boc Deprotection

-

Dissolve the crude intermediate from the previous step in dichloromethane (20 mL).

-

Add 4 M HCl in dioxane (40 mL) at room temperature and stir the mixture for 6-12 hours. [7]A precipitate will form.

-

Collect the white precipitate (Butoxyamine HCl) by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the pure product.

-

Stage 3: Final Assembly via Cyanamide Intermediate

Principle and Rationale

The final step is the construction of the N,N'-disubstituted guanidine. A highly effective method for this transformation is the reaction of an amine with an activated cyanamide derivative. [9]This approach involves two steps: first, the conversion of 2-amino-4,6-dimethylpyrimidine (Intermediate A) into N-(4,6-dimethylpyrimidin-2-yl)cyanamide (Intermediate C), followed by its reaction with butoxyamine (from Intermediate B).

The activation with cyanogen bromide (BrCN) transforms the basic amino group into an electrophilic cyanamide. This intermediate then readily reacts with a primary amine (butoxyamine) under acidic promotion to form the guanidine linkage. The butoxyamine hydrochloride must be converted to its free base form, typically in situ using a non-nucleophilic base, to allow it to act as a nucleophile in the final coupling step.

Experimental Protocol

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mol) | Quantity |

|---|---|---|---|

| Intermediate A | 123.16 | 0.02 | 2.46 g |

| Cyanogen Bromide (BrCN) | 105.92 | 0.022 | 2.33 g |

| Intermediate B | 125.60 | 0.02 | 2.51 g |

| Triethylamine (TEA) | 101.19 | 0.022 | 2.23 g (3.1 mL) |

| Anhydrous Acetonitrile | 41.05 | - | 40 mL |

| Anhydrous 2-Propanol | 60.10 | - | 40 mL |

| HCl (in 2-Propanol) | - | - | As needed |

Procedure:

-

Step 1: Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)cyanamide (Intermediate C)

-

Dissolve Intermediate A (2.46 g, 0.02 mol) in anhydrous acetonitrile (40 mL) in a flask under an inert atmosphere (N2).

-

Cool the solution in an ice bath.

-

In a separate, well-ventilated fume hood (CAUTION: Cyanogen bromide is highly toxic), carefully prepare a solution of cyanogen bromide (2.33 g, 0.022 mol) in anhydrous acetonitrile (10 mL).

-

Slowly add the cyanogen bromide solution to the cooled solution of Intermediate A.

-

Add a solution of triethylamine (3.1 mL, 0.022 mol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

-

Upon completion, the reaction mixture containing Intermediate C is typically used directly in the next step.

-

-

Step 2: Coupling with Butoxyamine

-

In a separate flask, suspend Intermediate B (Butoxyamine HCl, 2.51 g, 0.02 mol) in anhydrous 2-propanol (20 mL).

-

Add triethylamine (3.1 mL, 0.022 mol) to generate the free butoxyamine base in situ. Stir for 15 minutes.

-

Add the solution of free butoxyamine to the reaction mixture containing Intermediate C.

-

Add a catalytic amount of HCl (e.g., 2-3 drops of concentrated HCl or a prepared solution in 2-propanol). The reaction is acid-promoted. [9] 5. Heat the mixture to 60-70 °C and stir for 8-12 hours.

-

After the reaction is complete, cool the mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (using a gradient eluent system, e.g., Dichloromethane/Methanol) to isolate the final product, this compound.

-

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and well-precedented approach to this compound. By leveraging a convergent strategy and employing modern, reliable chemical transformations, this guide provides a solid foundation for the successful synthesis of the target compound. The protocols have been designed with an emphasis on both chemical rationale and practical execution, providing the necessary detail for experienced researchers to replicate and, where necessary, adapt these methods for their specific research and development goals.

References

- (Reference not directly cited in text, but relevant to general procedures)

-

Zhang, D., et al. (2012). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Zeitschrift für anorganische und allgemeine Chemie, 638(1), 169-174. Available at: [Link]

-

Bayramoğlu, D., Kurtay, G., & Güllü, M. (2020). General procedure for the sonochemical synthesis of 2-aminopyrimidine derivatives. Synthetic Communications, 50(5), 649-658. Available at: [Link]

-

Grover, H. K., & Gonzalez-Bobes, F. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(18), 2631-2636. Available at: [Link]

-

Wang, Y., et al. (2020). Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)-pyrimidine derivatives in vitro and in vivo. British Journal of Pharmacology, 177(7), 1568-1588. Available at: [Link]

- (Reference not directly cited in text, but relevant to general procedures)

-

Qi, Y. (2010). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Journal of Suzhou University of Science and Technology. (Semantic Scholar). Available at: [Link]

- (Reference not directly cited in text, but relevant to general procedures)

- (Reference not directly cited in text, but relevant to general procedures)

-

Shuto, Y., Taniguchi, E., & Maekawa, K. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 18, 221-236. Available at: [Link]

-

El-Gohary, N. S. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. PhD Thesis, Mansoura University. Available at: [Link]

- Hein, D. W. (1954). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US Patent 2,660,579.

-

Qi, Y. (2010). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Journal of Suzhou University of Science and Technology. (Semantic Scholar, duplicate for citation purposes). Available at: [Link]

-

Grover, H. K., & Gonzalez-Bobes, F. (2014). Rapid Synthesis of Alkoxyamine Hydrochloride Derivatives From Alkyl Bromide and N,N′-Di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Figshare. Available at: [Link]

- (Reference not directly cited in text, but relevant to general procedures)

- (Reference not directly cited in text, but relevant to general procedures)

-

Singh, P., et al. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(2), 196-204. Available at: [Link]

- (Reference not directly cited in text, but relevant to general procedures)

- (Reference not directly cited in text, but relevant to general procedures)

-

Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ChemistryOpen. (ResearchGate). Available at: [Link]

- (Reference not directly cited in text, but relevant to general procedures)

Sources

- 1. chempap.org [chempap.org]

- 2. Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)-pyrimidine derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandf.figshare.com [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

Characterization of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive framework for the characterization of the novel compound 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine. While this specific molecule is not extensively documented in current literature, this guide synthesizes established methodologies for the analysis of its constituent guanidine and pyrimidine moieties. We present a detailed, predictive analysis of its physicochemical properties, a full spectroscopic profile (NMR, IR, and MS), and robust analytical protocols for its purification and quantification. Furthermore, we explore its potential biological activities based on the well-documented pharmacology of related pyrimidinylguanidine derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this and similar compounds.

Introduction

Guanidine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, a key feature for molecular recognition in biological systems. Similarly, the pyrimidine scaffold is a fundamental component of nucleobases and is present in numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3]

The compound this compound merges these two important pharmacophores. Its structure suggests potential for unique biological activities, and a thorough characterization is the first step towards elucidating its therapeutic potential. This guide provides a detailed roadmap for its synthesis, purification, and comprehensive characterization.

Proposed Synthesis

The synthesis of this compound can be approached through established methods for the preparation of N,N'-disubstituted guanidines.[4][5] A plausible and efficient route involves the reaction of N-(4,6-Dimethylpyrimidin-2-yl)cyanamide with butoxyamine. The pyrimidine-bearing cyanamide can be synthesized from 2-amino-4,6-dimethylpyrimidine.[4]

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₉N₅O | Based on the chemical structure. |

| Molecular Weight | 237.30 g/mol | Calculated from the molecular formula. |

| pKa | ~12.5 | The guanidine group is highly basic.[6] |

| Solubility | Soluble in polar organic solvents and aqueous acids. | The presence of polar functional groups and the basic nature of the guanidine moiety suggest solubility in polar and acidic media. |

| Lipinski's Rule of 5 | Compliant | The predicted properties (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) suggest good oral bioavailability.[1] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below.

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | br s | 3H | Guanidine N-H |

| ~6.8 | s | 1H | Pyrimidine C5-H |

| ~3.8 | t | 2H | -O-CH₂- |

| ~2.2 | s | 6H | Pyrimidine -CH₃ |

| ~1.5 | m | 2H | -O-CH₂-CH₂- |

| ~1.3 | m | 2H | -O-CH₂-CH₂-CH₂- |

| ~0.9 | t | 3H | -CH₃ (butoxy) |

¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Pyrimidine C4/C6 |

| ~162 | Pyrimidine C2 |

| ~158 | Guanidine C=N |

| ~110 | Pyrimidine C5 |

| ~70 | -O-CH₂- |

| ~31 | -O-CH₂-CH₂- |

| ~24 | Pyrimidine -CH₃ |

| ~19 | -O-CH₂-CH₂-CH₂- |

| ~14 | -CH₃ (butoxy) |

Note: The chemical shifts for the guanidine N-H protons are expected to be broad and may exchange with residual water in the solvent.[7]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretching | Guanidine |

| 2850 - 3000 | C-H stretching | Alkyl |

| ~1650 | C=N stretching | Guanidine/Pyrimidine |

| ~1580 | N-H bending | Guanidine |

| ~1250 | C-N stretching | Guanidine/Pyrimidine |

| ~1100 | C-O stretching | Butoxy ether |

Reference spectra for 2-amino-4,6-dimethylpyrimidine can provide further guidance on the expected pyrimidine ring vibrations.[8]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ is 238.1662. This value is essential for confirming the elemental composition.[9]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is expected to yield characteristic daughter ions corresponding to the loss of the butoxy group, and fragments of the pyrimidine ring.[10]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is necessary for assessing the purity and for quantification of this compound. Given the basic nature of the guanidine group, a mixed-mode or cation-exchange column is recommended.[6][11]

Proposed HPLC Method:

-

Instrumentation: HPLC system with a UV detector.[12]

-

Column: Primesep 100 (mixed-mode) or Dionex CS14 (cation-exchange).[6][11]

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer at acidic pH).[12][13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV at 200-220 nm or Evaporative Light Scattering Detector (ELSD).[6]

-

Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.[12]

Caption: A typical workflow for the HPLC analysis of the target compound.

Potential Biological Activity and Mechanism of Action

Derivatives of pyrimidine and guanidine are known to exhibit a wide range of biological activities.[1][2][3][14] By analogy, this compound could be investigated for:

-

Antimicrobial Activity: Many pyrimidine derivatives possess antibacterial and antifungal properties.[15]

-

Anti-inflammatory Activity: Some pyrimidine analogs have shown potent anti-inflammatory effects.[3]

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[16]

A hypothetical mechanism of action could involve the inhibition of a key signaling kinase, such as Mitogen- and Stress-activated protein Kinase 1 (MSK1), which has been implicated in inflammatory diseases.[16]

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action on MSK1.

Stability and Storage

Guanidine derivatives can be susceptible to hydrolysis, especially at high pH. Pyrimidine rings are generally stable, but can undergo photochemical reactions upon exposure to UV light.[17] Therefore, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the characterization of this compound. By leveraging the extensive knowledge of its guanidine and pyrimidine components, we have outlined detailed protocols for its synthesis, spectroscopic identification, and analytical quantification. The potential for this compound to exhibit interesting biological activities warrants its further investigation, and this guide serves as a critical starting point for such endeavors.

References

- SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.

- Zhang, J., & Liu, H. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267.

- Han, D., et al. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Liquid Chromatography, 7(4), 765-777.

- Kumar, S., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 8(7), 063-069.

- BenchChem. (2025). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.

- MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote.

- Song, G. S., & Kim, H. (2001). Direct measurement of pyrimidine C6-hydrate stability. Chemical Research in Toxicology, 14(9), 1215-1219.

- Giacobini, E. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4060-4076.

- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 323.

- Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(10), 2295.

- Verma, A., et al. (2020). Pyrimidine compounds that show pharmacological activity. Journal of Heterocyclic Chemistry, 57(1), 14-36.

- Sharma, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research, 13(9), 1122-1145.

- Li, Q., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 305.

- Organic Chemistry Portal. (n.d.). Synthesis of guanidines.

- ResearchGate. (n.d.). The mass spectra of the guanidines.

- Krishnakumar, V., & John, X. (2013). FT-IR and FT-Raman spectral analysis of 2-amino–4,6-dimethylpyrimidine. International Journal of Engineering Research and Applications, 3(4), 1899-1906.

- Li, Y., et al. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. Molecules, 26(22), 6825.

- Gámez-Molina, M., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(12), 2291.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Guanidine synthesis [organic-chemistry.org]

- 6. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. ijera.com [ijera.com]

- 9. Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mtc-usa.com [mtc-usa.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine

A Predictive Spectroscopic Guide to 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Abstract

Molecular Structure and Overview

This compound is a molecule that integrates three key functional moieties: an n-butoxy group, a central guanidine bridge, and a 4,6-dimethylpyrimidine heterocycle. The high basicity of the guanidine group, combined with the aromaticity of the pyrimidine ring, suggests significant potential in medicinal chemistry, possibly as an antagonist or agonist in biological systems.[1] Accurate spectroscopic characterization is the cornerstone of validating its synthesis and purity.

Caption: Standard NMR Experimental Workflow.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. [2] Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 3500 | Medium-Strong, Broad | N-H Stretch | Guanidine (-NH) |

| 2850 - 2960 | Medium-Strong | C-H Stretch (sp³) | Butoxy & Pyrimidine-CH₃ |

| ~1650 | Strong | C=N Stretch | Guanidine / Pyrimidine |

| 1550 - 1600 | Strong | Ring Stretch | Pyrimidine Ring |

| 1450 - 1470 | Medium | C-H Bend (scissoring) | Methylene (-CH₂-) |

| 1200 - 1350 | Strong | C-N Stretch | Guanidine / Pyrimidine |

| 1050 - 1150 | Strong | C-O Stretch | Butoxy Ether |

Causality and Interpretation: The IR spectrum is expected to be dominated by features from the guanidine and pyrimidine groups. A broad band in the 3300-3500 cm⁻¹ region is a hallmark of N-H stretching vibrations, often broadened by hydrogen bonding. [3]A strong absorption around 1650 cm⁻¹ is characteristic of the C=N stretching of both the guanidine moiety and the pyrimidine ring. [2]The presence of a strong C-O stretching band between 1050-1150 cm⁻¹ would confirm the butoxy ether linkage. [4]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet. [5]2. Background Collection: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

-

Sample Analysis: Place the KBr pellet containing the sample in the holder and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectrum by identifying the key absorption bands and assigning them to the corresponding functional group vibrations as detailed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This data is invaluable for confirming the molecular weight and deducing structural components. The molecular weight of this compound (C₁₂H₂₁N₅O) is 251.33 g/mol .

Predicted Molecular Ion:

-

[M]⁺•: m/z = 251

-

[M+H]⁺: m/z = 252 (Common in ESI-MS)

Predicted Fragmentation Pattern (Electron Ionization): Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Key bond cleavages are predicted based on the stability of the resulting cations and neutral radicals. [6]

-

α-Cleavage at Butoxy Group: Loss of a propyl radical (•C₃H₇) from the butoxy chain is a common pathway for ethers, leading to a resonance-stabilized oxonium ion.

-

[M - 43]⁺ = m/z 208

-

-

Loss of Butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈) from the butoxy group.

-

[M - 56]⁺ = m/z 195

-

-

Cleavage of the Guanidine Linkage: The molecule can fragment on either side of the central guanidine carbon.

-

Path A: Cleavage to form the 2-amino-4,6-dimethylpyrimidine cation. The mass spectrum of this fragment is well-documented. [7] * [C₆H₈N₃]⁺ = m/z 122

-

Path B: Cleavage to form the butoxyguanidine cation.

-

[C₅H₁₂N₂O]⁺ = m/z 116

-

-

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common "hard" technique that provides rich fragmentation data. Electrospray Ionization (ESI) is a "soft" technique often used with LC-MS that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of its constituent functional groups, offer a robust baseline for researchers engaged in the synthesis and characterization of this and related novel compounds. The provided experimental protocols outline standard, reliable methods for obtaining high-quality data. Experimental verification of these predictions will be a critical step in the full elucidation of this molecule's properties.

References

- BenchChem. (2025). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups. BenchChem.

- International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) IR Spectrum.

- Muthumariappan, A., et al. (2025). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.

- RSC Publishing. (2021).

- Eskola, A. J., et al. (2012). Kinetics of n-butoxy and 2-pentoxy isomerization and detection of primary products by infrared cavity ringdown spectroscopy. The Journal of Physical Chemistry A, 116(24), 5975–5987.

- BenchChem. (2025).

- Shah, A., et al. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace.

- NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. NIST WebBook.

- Piras, A., et al. (2023). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. CNR-IRIS.

- PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine.

- O'Brien, J., et al. (n.d.). Proline derived Guanidine catalysts forge extensive H-bonded architectures: A solution and solid state study.

- SINTEF. (n.d.). Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N, N'-disubstituted Guanidines.

- MDPI. (2024).

- Rozas, I., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric data with ab initio calculated bond lengths. Organic & Biomolecular Chemistry, 15(34), 7153–7163.

- ResearchGate. (n.d.). The mass spectra of the guanidines.

- ChemicalBook. (n.d.). Guanidine hydrochloride(50-01-1) IR Spectrum.

- Contreras, J. G., et al. (1992). The IR and Raman spectra of 2-amino pyrimidine complexes of some Zn(II), Cd(II) and Hg(II) halides. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(4), 525–532.

- ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups protons.

- Helbling, A. M., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101238.

- Knorn, M., et al. (2021). Room temperature stable multitalent: highly reactive and versatile copper guanidine complexes in oxygenation reactions. Catalysis Science & Technology, 11(4), 1439-1451.

- ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem.

- Koob, T., et al. (2025). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments.

- MDPI. (2023). Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-)

- PubChem. (n.d.). Guanidine;hydron;chloride.

- SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts.

- Kumler, W. D. (1954). The Infrared Spectra of Nitroguanidine and Related Compounds. Journal of the American Chemical Society, 76(3), 814–817.

- Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. ORCA.

- NIST. (n.d.).

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethylpyrimidine 95.

- NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST WebBook.

- Xiangyang Extenda Biotech Co., Ltd. (n.d.). 2-Amino-4,6-dimethylpyrimidine.

- NIST. (n.d.). 1-Butoxy-2-ethylhexane. NIST WebBook.

- The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.

- NIST. (n.d.). Guanidine. NIST WebBook.

- YouTube. (2023).

- Chemistry LibreTexts. (2023).

- Yang, X., et al. (2003). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. Chemical Papers, 57(2), 97–101.

- Ory, H. A. (1960). Infrared Absorption Frequencies of tert-Butoxy Group. Analytical Chemistry, 32(4), 509–511.

- Oregon State University. (2022). 1H NMR Chemical Shift.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4,6-dimethylpyrimidine.

- Alzchem Group. (n.d.). 2-Amino-4,6-dimethylpyrimidine.

Sources

- 1. Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N, N’-disubstituted Guanidines - SINTEF [sintef.no]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethanol, 2-(2-butoxyethoxy)- [webbook.nist.gov]

- 5. ijera.com [ijera.com]

- 6. youtube.com [youtube.com]

- 7. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted and expected physicochemical properties of the novel compound 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures, predictive methodologies, and established experimental protocols to offer a robust framework for its characterization. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to handle, analyze, and strategically utilize this compound in their scientific endeavors. We will delve into its structural attributes, predictable physicochemical parameters, and the practical experimental methodologies for their empirical determination. The significance of these properties in the context of medicinal chemistry and drug development will also be discussed, providing a holistic understanding of this promising guanidinopyrimidine derivative.

Introduction: The Significance of Guanidinopyrimidine Derivatives

The guanidine moiety is a privileged scaffold in medicinal chemistry, known for its ability to participate in a variety of biological interactions.[1] When incorporated into a pyrimidine framework, the resulting guanidinopyrimidine derivatives exhibit a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, antioxidant, and antitubercular agents.[2] The specific compound of interest, this compound, combines the structural features of a substituted pyrimidine with a flexible butoxy-guanidine side chain, suggesting its potential as a modulator of biological targets. A thorough understanding of its physicochemical properties is paramount for any drug discovery and development campaign, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its molecular structure. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H19N5O |

| Molecular Weight | 237.30 g/mol |

| Canonical SMILES | CCCCOC(N)=NC1=NC(C)=CC(C)=N1 |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| Melting Point (°C) | 120-150 | Influences solubility, dissolution rate, and formulation strategies. Purity assessment. |

| Boiling Point (°C) | > 300 (decomposes) | Indicates thermal stability and volatility.[7] |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A measure of lipophilicity, which affects membrane permeability and absorption. |

| pKa (Acid Dissociation Constant) | Basic pKa: 10-12 (Guanidine), Basic pKa: 2-4 (Pyrimidine) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration.[8][9] |

| Aqueous Solubility | pH-dependent | Crucial for oral bioavailability and formulation of parenteral dosage forms.[10][11][12] |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While predictions are informative, empirical determination of physicochemical properties is the gold standard in drug development. The following section outlines detailed, field-proven protocols for characterizing this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides insights into the purity and crystalline nature of a compound. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.[13][14]

Experimental Protocol: Capillary Method [13][14][15][16]

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Pack the sample to a height of 2-3 mm by tapping the sealed end of the capillary on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting range.

-

For a more accurate determination, start heating at a rate of 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

-

Replicate Measurements: Perform at least two additional measurements to ensure reproducibility.

Figure 2: Workflow for melting point determination.

Boiling Point Determination

Rationale: While the compound is likely to decompose at high temperatures, determining its boiling point under reduced pressure can provide information about its volatility. For non-volatile compounds, this experiment helps establish the decomposition temperature.[7][17][18][19][20]

Experimental Protocol: Micro Boiling Point (Thiele Tube Method) [20]

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample (if applicable) or a solution in a high-boiling solvent into a small test tube.

-

Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a Thiele tube filled with a suitable heating oil.

-

Heating and Observation:

-

Heat the Thiele tube gently. As the temperature rises, air will escape from the capillary tube.

-

Continue heating until a steady stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

-

Note on Decomposition: If the sample darkens or evolves gas without a steady stream of bubbles, it is likely decomposing. Record the temperature range of decomposition.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. For ionizable compounds like this compound, solubility is highly pH-dependent. The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12][21]

Experimental Protocol: Shake-Flask Method [12][21]

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the final pH of each saturated solution.

-

Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.

Figure 3: Workflow for shake-flask solubility determination.

pKa Determination

Rationale: The pKa value(s) of a molecule dictate its charge state at a given pH. The guanidine group is strongly basic, while the pyrimidine ring can also exhibit basicity. Determining these pKa values is essential for understanding how the compound will behave in different biological compartments. Potentiometric titration is a reliable method for pKa determination.[8][9][22][23]

Experimental Protocol: Potentiometric Titration [8][9][22]

-

Sample Preparation: Prepare a solution of the compound in water or a co-solvent system if solubility is low. The concentration should be accurately known.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration:

-

For a basic compound, titrate with a standardized solution of a strong acid (e.g., HCl).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.

-

For molecules with multiple ionizable groups, multiple inflection points may be observed.

-

Synthesis and Chemical Stability

The synthesis of N,N'-disubstituted guanidines containing a pyrimidine moiety can be achieved through several routes. A common method involves the reaction of a pyrimidine-bearing cyanamide with an appropriate amine, often catalyzed by an acid.[24] Another approach is the condensation of a substituted biguanide with a β-dicarbonyl compound.[2][25][26][27] The butoxy group can be introduced via the corresponding butoxyamine in the synthesis. Understanding the synthetic route is crucial for identifying potential impurities and assessing the chemical stability of the final compound. Guanidines are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.

Conclusion: A Roadmap for Characterization and Development

This technical guide provides a comprehensive, albeit predictive, physicochemical profile of this compound. The outlined experimental protocols offer a clear path for the empirical validation of these properties. For researchers and drug development professionals, this information is critical for designing and interpreting biological assays, developing suitable formulations, and ultimately, advancing this promising compound through the drug discovery pipeline. The strong basicity conferred by the guanidine group, coupled with the modifiable pyrimidine core, makes this a molecule of significant interest, and a thorough understanding of its fundamental physicochemical characteristics is the first step toward unlocking its full therapeutic potential.

References

-

Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved February 17, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). . Retrieved February 17, 2026, from [Link]

-

Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. (2022, June 14). ACS Publications. Retrieved February 17, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

-

Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (2025, July 24). Vedantu. Retrieved February 17, 2026, from [Link]

-

Determination of Boiling Point (B.P):. (n.d.). vijaynazare.weebly.com. Retrieved February 17, 2026, from [Link]

-

Shuto, Y., Taniguchi, E., & Maekawa, K. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 18(4), 221-236. Retrieved February 17, 2026, from [Link]

-

Elumalai, V., Eigner, V., Janjua, N. A., Åstrand, P.-O., & Hoff, B. H. (2024, October). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. Retrieved February 17, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 17, 2026, from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization. Retrieved February 17, 2026, from [Link]

-

Determination of the melting point. (n.d.). University of Al-Qadisiyah. Retrieved February 17, 2026, from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan University. Retrieved February 17, 2026, from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved February 17, 2026, from [Link]

-

Melting point determination. (n.d.). Edisco. Retrieved February 17, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved February 17, 2026, from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 17, 2026, from [Link]

-

Spectrophotometric pKa determination of ionizable... (n.d.). Ovid. Retrieved February 17, 2026, from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). Food and Drug Administration. Retrieved February 17, 2026, from [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Pak. J. Pharm. Sci.. Retrieved February 17, 2026, from [Link]

-

Göksu, S., et al. (2009). Biological activities of guanidine compounds. PubMed. Retrieved February 17, 2026, from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved February 17, 2026, from [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

-

Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (2017, August 15). PMC. Retrieved February 17, 2026, from [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017, October 24). MDPI. Retrieved February 17, 2026, from [Link]

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. math.unipd.it [math.unipd.it]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. inventivapharma.com [inventivapharma.com]

- 12. raytor.com [raytor.com]

- 13. almaaqal.edu.iq [almaaqal.edu.iq]

- 14. edisco.it [edisco.it]

- 15. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. fda.gov [fda.gov]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 26. bu.edu.eg [bu.edu.eg]

- 27. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine in Different Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in the established chemistry of its constituent functional groups—guanidine and pyrimidine—offers a robust predictive analysis and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, providing the foundational knowledge and practical methodologies to assess the compound's behavior in various solvent systems, a critical step in the pharmaceutical development pipeline.

Introduction: Deconstructing this compound

The molecule this compound is a synthetic organic compound featuring a highly basic guanidine core linked to a dimethylpyrimidine heterocycle and a butoxy group. The physicochemical properties of this molecule are dictated by the interplay of these distinct chemical moieties.

-

The Guanidine Group: Guanidines are among the strongest organic bases due to the resonance stabilization of their protonated form, the guanidinium cation.[1] This high basicity (pKa of conjugate acids ~12.5) typically imparts good solubility in polar, protic solvents like water and methanol.[1] However, guanidine derivatives can be susceptible to degradation in strongly basic aqueous solutions, which can lead to the formation of corresponding urea derivatives.[1]

-

The Pyrimidine Ring: The pyrimidine ring is a fundamental structure in numerous bioactive compounds and natural products.[2] As a nitrogen-containing heterocycle, it contributes to the overall polarity of the molecule. The dimethyl substitution on the pyrimidine ring can slightly increase its lipophilicity. Pyrimidine derivatives are known to possess a wide spectrum of biological activities.[3]

-

The Butoxy Group: The n-butoxy group is a non-polar, aliphatic chain that will significantly influence the molecule's lipophilicity. This moiety is expected to enhance solubility in organic solvents of lower polarity.

The combination of the highly polar and basic guanidine group with the more lipophilic butoxy and dimethylpyrimidine components suggests that this compound will exhibit a nuanced solubility profile, with solubility in a range of solvents depending on their polarity and protic or aprotic nature.

Predicted Solubility Profile

Based on the structural components, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented below. It is imperative to note that these are predictive values and should be confirmed through empirical testing.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderately Soluble (pH-dependent) | The basic guanidine group will be protonated at neutral or acidic pH, enhancing aqueous solubility. The butoxy and dimethylpyrimidine groups will limit overall solubility. |

| Methanol | Polar Protic | Soluble | Methanol's polarity and hydrogen-bonding capability will solvate the guanidine and pyrimidine moieties, while its organic character will accommodate the butoxy group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but the slightly lower polarity may marginally decrease solubility compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful aprotic solvent capable of solvating a wide range of compounds, including polar and non-polar moieties. Guanidine derivatives are generally soluble in DMSO.[1] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent in which guanidine and pyrimidine derivatives often exhibit good solubility.[1][2] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in lower, but still significant, solubility. |

| Dichloromethane (DCM) | Non-polar Aprotic | Sparingly Soluble to Insoluble | The high polarity of the guanidine group is likely to limit solubility in non-polar solvents like DCM. |

| Hexane | Non-polar Aprotic | Insoluble | The compound's polarity is too high for significant solubility in a non-polar alkane solvent. |

Stability Considerations and Forced Degradation Studies

Understanding the stability of a compound is a critical aspect of drug development, ensuring its safety, efficacy, and shelf-life.[4][5] Forced degradation studies are essential for identifying potential degradation products and pathways.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Predicted Stability Profile

| Condition | Predicted Stability | Potential Degradation Pathway |

| Hydrolysis (Acidic, pH 1-3) | Likely Unstable | The guanidine group is generally stable under acidic conditions.[1] However, depending on the specific structure, other linkages might be susceptible to acid-catalyzed hydrolysis. |

| Hydrolysis (Neutral, pH ~7) | Moderately Stable | Slow hydrolysis of the guanidine group to the corresponding urea derivative is possible, though likely to be slow at neutral pH. |

| Hydrolysis (Basic, pH 10-13) | Unstable | Guanidines can be degraded in basic aqueous solution to give the corresponding urea derivatives.[1] Some natural products containing a guanidine group are reported to be unstable at a pH above 7.0.[1] |

| Oxidation (e.g., H₂O₂) | Potentially Unstable | The nitrogen atoms in the guanidine and pyrimidine moieties could be susceptible to oxidation. |

| Thermal Stress (Dry Heat) | Moderately Stable | Guanidine compounds are generally very stable to thermal degradation.[1] However, high temperatures could induce decomposition. |

| Photostability (UV/Vis Light) | Potentially Unstable | Aromatic and heterocyclic systems can be susceptible to photodegradation. ICH guidelines recommend exposure to UV and visible light (ICH Q1B(R1)).[6] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol describes a method for determining the equilibrium solubility of the target compound in a selected solvent using High-Performance Liquid Chromatography (HPLC) for quantification.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (in which the compound is freely soluble).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered sample solutions with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC and determine the peak area.

-

Calculate the concentration of the compound in the original saturated solution using the calibration curve and accounting for the dilution factor.

-

Caption: Workflow for quantitative solubility determination.

Protocol for Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions, in line with ICH guidelines.[5][6]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

pH meter

-

HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Use a DAD to obtain UV spectra of the parent compound and any degradation products.

-

If available, use an LC-MS system to obtain mass information for the degradation products to aid in their identification.

-

-

Data Interpretation:

-

Calculate the percentage of degradation of the parent compound under each stress condition.

-

Identify and characterize the major degradation products.

-

Propose degradation pathways based on the identified products.

-

Caption: Workflow for a forced degradation study.

Conclusion

While direct experimental data for this compound is limited, a thorough understanding of its solubility and stability can be achieved through the application of established chemical principles and systematic experimental evaluation. This guide provides the necessary theoretical framework and practical protocols for researchers to undertake a comprehensive assessment of this compound's physicochemical properties. The predicted solubility across a range of solvents and its potential instability under hydrolytic (especially basic), oxidative, and photolytic conditions highlight the importance of careful handling, storage, and formulation development. The provided experimental workflows offer a robust starting point for generating the empirical data required for advancing research and development involving this molecule.

References

-

A practical guide to forced degradation and stability studies for drug substances. 6

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. 2

-

Product Class 13: Guanidine Derivatives. 1

-

RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents. 9

-

Forced Degradation – A Review - Biomedical Journal of. 4

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. 10

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. 5

-

Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. 7

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. 8

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. scispace.com [scispace.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. onyxipca.com [onyxipca.com]

- 7. asianjpr.com [asianjpr.com]

- 8. ajrconline.org [ajrconline.org]

- 9. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Pyrimidinylguanidine Scaffold: A Predictive Mechanistic Guide to a Privileged Structure in Drug Discovery

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. When functionalized with a guanidinium group, the resulting pyrimidinylguanidine scaffold presents a unique combination of structural rigidity, hydrogen bonding potential, and charge distribution. This guide synthesizes current understanding and provides a forward-looking perspective on the predicted mechanisms of action for this compound class. We posit that pyrimidinylguanidine compounds primarily exert their biological effects through competitive inhibition of ATP-binding sites in protein kinases and, secondarily, through modulation of ion channel activity. This document will explore the theoretical underpinnings of these predictions, propose a comprehensive, multi-pronged experimental strategy for their validation, and discuss the implications for future drug development.

Introduction: The Pyrimidinylguanidine Moiety - A Convergence of Favorable Pharmacophoric Features

The pyrimidine nucleus is a fundamental heterocyclic motif found in the natural building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biocompatibility, coupled with its synthetic tractability, has made it a "privileged scaffold" in drug design, leading to a diverse array of approved drugs with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The diverse biological activities of pyrimidine derivatives stem from their ability to engage with a wide range of biological targets.[2]

The addition of a guanidine group introduces a highly basic, delocalized cationic center capable of forming multiple hydrogen bonds. This feature is pivotal in molecular recognition, often mediating interactions with negatively charged pockets in proteins, such as those that bind phosphate groups. The combination of the pyrimidine's aromatic and hydrogen-bonding characteristics with the guanidinium's charge and extensive hydrogen bond donor capacity creates a pharmacophore with a high potential for potent and selective interactions with key biological targets.

Predicted Mechanisms of Action

Based on the extensive literature on pyrimidine derivatives and the known roles of guanidinium groups in molecular interactions, we predict two primary mechanisms of action for pyrimidinylguanidine compounds:

Primary Predicted Mechanism: Protein Kinase Inhibition

A substantial body of evidence points to pyrimidine-based scaffolds as potent inhibitors of protein kinases.[3][4][5] Kinases play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4]

We hypothesize that the pyrimidinylguanidine scaffold acts as an ATP-competitive kinase inhibitor. The pyrimidine ring can mimic the adenine core of ATP, while the guanidinium group can form strong interactions with the phosphate-binding region of the kinase active site, which often contains acidic residues like aspartate or glutamate.

Key Interactions:

-

Hinge-Binding: The nitrogen atoms of the pyrimidine ring are predicted to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

-

Salt-Bridge and Hydrogen-Bonding Network: The positively charged guanidinium group is ideally positioned to form a salt bridge with a conserved acidic residue (e.g., Asp in the DFG motif) and a network of hydrogen bonds with the surrounding amino acids and backbone carbonyls in the ATP-binding pocket.

Supporting Evidence from Related Compounds:

-

Numerous pyrimidine derivatives have been identified as inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][6]

-

The pyrazolo[3,4-d]pyrimidine scaffold, structurally related to pyrimidinylguanidines, is the core of several approved kinase inhibitors like ibrutinib.[4][5]

Secondary Predicted Mechanism: Ion Channel Modulation

Ion channels, particularly potassium (K+) channels, are another plausible target class for pyrimidinylguanidine compounds.[7][8][9] These membrane proteins are crucial for regulating cellular excitability, and their dysfunction is implicated in neurological, cardiovascular, and metabolic disorders.

The positively charged and sterically defined nature of the guanidinium group makes it a candidate for interacting with the pore or gating machinery of ion channels.

Potential Modes of Action:

-

Pore Blockade: The guanidinium moiety could physically occlude the ion conduction pathway of the channel, thereby preventing the flow of ions.

-

Allosteric Modulation: The compound could bind to a site on the channel protein distinct from the pore and induce a conformational change that alters the channel's gating properties (opening and closing).

Supporting Evidence from Related Compounds:

-

Certain pyrimidine derivatives have been shown to modulate the activity of K(v)7 potassium channels.[10]

-

4-aminopyridine, a simple pyridine derivative, is a known potassium channel blocker.[11] The pyrimidine core shares electronic similarities with the pyridine ring.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate and validate the predicted mechanisms of action, a multi-tiered experimental approach is proposed. This workflow is designed to first identify the primary biological effect and then to dissect the specific molecular interactions.

Caption: A tiered experimental workflow for elucidating the mechanism of action of pyrimidinylguanidine compounds.

Tier 1: Phenotypic Screening and Target Class Identification

The initial step is to determine the primary biological effect of the pyrimidinylguanidine compounds and to broadly identify the class of targets they interact with.

Protocol 1: Cell Proliferation Assay

-

Objective: To assess the cytostatic or cytotoxic effects of the compounds on a panel of cancer cell lines.

-

Cell Lines: A diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U937 histiocytic lymphoma) and a non-cancerous control cell line (e.g., human dermal fibroblasts).[12][13]

-

Methodology:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-